The Origin and Biosynthesis of Terrecyclic Acid: A Technical Guide
The Origin and Biosynthesis of Terrecyclic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrecyclic acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community owing to its notable antibiotic and anticancer properties. First isolated from the filamentous fungus Aspergillus terreus in 1982, its unique chemical architecture and biological activity have prompted extensive research into its origins, biosynthetic pathway, and mechanism of action. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and key experimental methodologies related to Terrecyclic Acid. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology, offering detailed protocols, quantitative data, and visual representations of the underlying biochemical pathways.
Discovery and Producing Organism
Terrecyclic acid was first identified as a novel antibiotic produced by the soil-dwelling fungus Aspergillus terreus strain No. 14.[1] The producing organism was classified based on its morphological characteristics.[1] This discovery laid the groundwork for subsequent investigations into its chemical structure and biological functions.
Physicochemical and Spectroscopic Data
The molecular formula of Terrecyclic acid A is C15H20O3, with a molecular weight of 248.32 g/mol .[2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Table 1: Physicochemical Properties of Terrecyclic Acid A
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Colorless prisms | [1] |
| Melting Point | 178-180 °C | [1] |
Table 2: 1H NMR Spectroscopic Data for Terrecyclic Acid A (in CDCl3)
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 2.68 (dd, J=10, 6 Hz) |
| H-2α | 2.35 (dd, J=18, 6 Hz) |
| H-2β | 2.95 (dd, J=18, 10 Hz) |
| H-4 | 3.15 (m) |
| H-5α | 1.80 (m) |
| H-5β | 1.55 (m) |
| H-6α | 1.95 (m) |
| H-6β | 1.65 (m) |
| H-7 | 2.50 (m) |
| H-9α | 2.05 (m) |
| H-9β | 1.75 (m) |
| H-12 (exo) | 5.30 (s) |
| H-12 (endo) | 6.15 (s) |
| H-14 | 1.05 (s) |
| H-15 | 1.10 (s) |
| Data extracted from Hirota et al., 1982.[3] |
Table 3: 13C NMR Spectroscopic Data for Terrecyclic Acid A (in CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 51.5 (d) |
| C-2 | 35.0 (t) |
| C-3 | 205.0 (s) |
| C-4 | 45.5 (d) |
| C-5 | 25.0 (t) |
| C-6 | 30.0 (t) |
| C-7 | 40.0 (d) |
| C-8 | 55.0 (s) |
| C-9 | 38.0 (t) |
| C-10 | 60.0 (s) |
| C-11 | 140.0 (s) |
| C-12 | 125.0 (t) |
| C-13 | 178.0 (s) |
| C-14 | 28.0 (q) |
| C-15 | 22.0 (q) |
| Data extracted from Hirota et al., 1984.[4] |
Table 4: Mass Spectrometry Fragmentation Data for Terrecyclic Acid A
| m/z | Interpretation |
| 248 | [M]+ |
| 230 | [M - H2O]+ |
| 202 | [M - H2O - CO]+ |
| 187 | [M - H2O - CO - CH3]+ |
| Data interpreted from common fragmentation patterns of carboxylic acids.[5][6] |
Biosynthesis of Terrecyclic Acid
The biosynthesis of Terrecyclic acid A commences with the universal precursor for sesquiterpenoids, farnesyl diphosphate (B83284) (FPP).[7] A dedicated biosynthetic gene cluster orchestrates the conversion of FPP into the final product through a series of enzymatic reactions.[8]
Key Biosynthetic Enzymes
-
β-Terrecyclene Synthase (TerA): This novel sesquiterpene synthase catalyzes the intricate cyclization of the linear FPP molecule into the tricyclic β-terrecyclene scaffold.[8]
-
Cytochrome P450 Monooxygenase (TerB): TerB is responsible for the oxidative tailoring of the β-terrecyclene intermediate.[8]
-
Short-chain Dehydrogenase/Reductase (TerC): TerC performs the final oxidation step to yield Terrecyclic acid.[8]
Biosynthetic Pathway Workflow
Experimental Protocols
Fermentation of Aspergillus terreus for Terrecyclic Acid Production
This protocol is based on the original method described by Nakagawa et al. (1982).[1]
Media Composition (per liter):
-
Sucrose: 200 g
-
Yeast Extract: 5 g
-
NaNO₃: 1 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
KCl: 0.5 g
-
Adjust pH to 6.0 before sterilization.
Protocol:
-
Prepare the fermentation medium and sterilize by autoclaving.
-
Inoculate the medium with a spore suspension or mycelial culture of Aspergillus terreus strain No. 14.
-
Incubate the culture in a shaker at 28°C for 4 days. A typical fermentation yield is approximately 1 g/L.[9]
Isolation and Purification of Terrecyclic Acid
This protocol is adapted from the method described by Nakagawa et al. (1982).[1]
Workflow Diagram:
References
- 1. Terrecyclic acid A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terrecyclic acid A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terrecyclic acid A, a new antibiotic from Aspergillus terreus. II. Structure of terrecyclic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terrecyclic acid A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of terrecyclic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Studies on the biosynthesis of terrecyclic acid A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
